molecular formula C20H22N6O2 B2635262 N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N-methylbenzamide CAS No. 2310124-11-7

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N-methylbenzamide

Cat. No.: B2635262
CAS No.: 2310124-11-7
M. Wt: 378.436
InChI Key: FUQSSDKAVZDGAC-UHFFFAOYSA-N
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Description

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N-methylbenzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyridazine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N-methylbenzamide involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a triazolopyridazine core with azetidinyl and benzamide moieties sets it apart from other similar compounds .

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-24(20(27)14-4-3-5-16(10-14)28-2)15-11-25(12-15)18-9-8-17-21-22-19(13-6-7-13)26(17)23-18/h3-5,8-10,13,15H,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQSSDKAVZDGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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